(E/Z)-Tamoxifen

Description

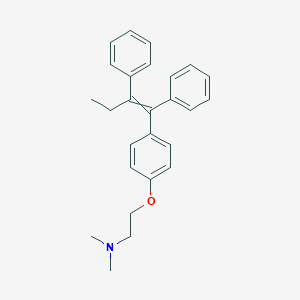

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860081 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-73-6 | |

| Record name | (E,Z)-Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Historical and Evolutionary Perspectives of E/z Tamoxifen Research

Early Development and Initial Research Trajectories

The initial research surrounding the compound now known as Tamoxifen (B1202) was not focused on oncology, but on reproductive health.

In 1962, within the laboratories of Imperial Chemical Industries (ICI), chemist Dora Richardson synthesized the compound ICI 46,474, later named Tamoxifen. nih.govwikipedia.org This was part of a broader research program aimed at developing a new oral contraceptive. nih.govcancerresearchuk.org The prevailing scientific thought was that anti-estrogenic compounds could prevent pregnancy. nih.gov However, early clinical trials yielded surprising results. Instead of suppressing ovulation, Tamoxifen was found to stimulate it in women, rendering it ineffective as a contraceptive. nih.govwikipedia.orgtandfonline.com

While the contraceptive application proved to be a dead end, the anti-estrogenic properties of Tamoxifen did not go unnoticed. Researchers, including Arthur Walpole, who led the research team at ICI, recognized the potential of these properties in other areas. nih.govoncopedia.wiki The key insight was that if the compound could block estrogen, it might be effective against hormone-sensitive cancers, such as breast cancer. cancerresearchuk.org Laboratory studies confirmed that Tamoxifen could inhibit the growth of estrogen receptor (ER)-positive breast cancer cells. ascopubs.org This discovery marked a pivotal shift in the research trajectory of the compound.

Despite the promising anti-cancer activity, the initial market for Tamoxifen as a breast cancer treatment was considered small. nih.govoncopedia.wiki At the time, it was primarily viewed as a palliative treatment for advanced breast cancer in postmenopausal women. nih.govnih.govbioscientifica.com This limited market potential, coupled with a lack of patent protection in the United States, led ICI to nearly abandon its development. oncopedia.wiki However, the insistence of researchers like Walpole, who threatened to resign, saved the project. nih.gov Tamoxifen was subsequently advanced as an "orphan drug," a designation for medications developed to treat rare diseases. oncopedia.wikinih.govej-med.org It was approved in the UK in 1973 for the palliative treatment of advanced breast cancer. oncopedia.wiki

Major Translational Research Milestones

The transition of Tamoxifen from a palliative agent to a transformative therapy was driven by crucial clinical trials that demonstrated its broader efficacy.

Adjuvant Therapy Efficacy Establishment

A significant turning point for Tamoxifen came in the 1980s with the publication of results from major clinical trials. nih.gov These studies demonstrated that when used as an adjuvant therapy (treatment given after the primary treatment to reduce the chance of the cancer returning), Tamoxifen significantly improved outcomes for patients with early-stage breast cancer. nih.govhbs.edu

A landmark 1998 meta-analysis of 55 trials showed that five years of adjuvant Tamoxifen reduced the risk of breast cancer recurrence by 47% and mortality by a similar margin in patients with ER-positive or ER-unknown tumors. breastsurgeons.org This established Tamoxifen as a standard of care in the adjuvant setting for hormone receptor-positive breast cancer. eviq.org.au

| Key Adjuvant Therapy Trials/Meta-analyses | Key Findings |

| Early Breast Cancer Trialists' Collaborative Group (EBCTCG) Meta-analysis (1998) | Five years of adjuvant Tamoxifen significantly reduces recurrence and mortality in ER-positive breast cancer. breastsurgeons.org |

| Adjuvant Tamoxifen: Longer Against Shorter (ATLAS) & adjuvant Tamoxifen Treatment offer more? (aTTom) Trials | Showed that extending adjuvant Tamoxifen treatment to 10 years further reduces the risk of recurrence and death from breast cancer, particularly in the second decade after diagnosis. eviq.org.au |

| NSABP B-14 Trial | Demonstrated the benefit of Tamoxifen in node-negative, ER-positive breast cancer patients. |

This table is based on data available in the provided search results. Specific trial data for NSABP B-14 was not detailed in the snippets.

Chemopreventive Agent Designation

Further research in the 1970s had already suggested in animal models that Tamoxifen could not only treat but also prevent breast cancer. hbs.edu This led to large-scale prevention trials. The Breast Cancer Prevention Trial (BCPT), a major randomized controlled trial, demonstrated that Tamoxifen could reduce the incidence of invasive, estrogen receptor-positive breast cancer by 49% in high-risk women. nih.govnih.gov

Based on this and other evidence, the U.S. Food and Drug Administration (FDA) approved Tamoxifen in 1998 for the primary prevention of breast cancer in women at high risk. nih.govwustl.edu This marked the first time a drug was approved to prevent the disease, establishing the principle of chemoprevention. nih.gov

| Key Chemoprevention Trials | Key Findings |

| Breast Cancer Prevention Trial (BCPT) / NSABP P-1 | Tamoxifen reduced the risk of invasive ER-positive breast cancer by 49% in high-risk women. nih.govnih.gov |

| International Breast Cancer Intervention Study (IBIS-I) | Showed a long-term protective effect of five years of Tamoxifen, with a breast cancer rate reduction of about a third, an effect that persisted for at least 20 years. cancerresearchuk.org |

| Royal Marsden Hospital Trial | One of the early chemoprevention trials that contributed to the body of evidence for Tamoxifen's preventive effects. breastsurgeons.orgccjm.org |

| Italian Tamoxifen Prevention Study | Another key European trial that investigated the role of Tamoxifen in breast cancer prevention. nih.gov |

This table is based on data available in the provided search results.

Molecular and Cellular Mechanisms of E/z Tamoxifen Action

Selective Estrogen Receptor Modulation (SERM) Paradigm

The defining characteristic of (E/Z)-Tamoxifen is its role as a SERM, meaning it can exert either estrogen antagonistic (blocking) or agonistic (activating) effects depending on the target tissue. mdpi.comwikipedia.org In breast tissue, it acts predominantly as an antagonist, which is the basis for its use in hormone-receptor-positive breast cancer. wikipedia.orgoncotarget.com Conversely, it can show estrogen-like agonist effects in other tissues, such as the uterus and bone. wikipedia.org This tissue-specific activity is determined by a combination of factors, including the type of estrogen receptor present (ERα or ERβ), the expression levels of various transcriptional co-regulators (co-activators and co-repressors), and the specific promoter context of target genes. nih.gov Initially considered purely an anti-estrogen, this nuanced, tissue-dependent functionality firmly places Tamoxifen (B1202) within the SERM paradigm. mdpi.com

Estrogen Receptor (ER) Binding Dynamics

The mechanism of Tamoxifen is initiated by its binding to estrogen receptors. duke.edu As a prodrug, Tamoxifen is metabolized in the liver by cytochrome P450 enzymes into active metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132). plos.orgresearchgate.net These metabolites, along with Tamoxifen itself, are responsible for the drug's biological activity. mdpi.com The binding event itself is a dynamic process influenced by the specific isomer of the compound and the subtype of the estrogen receptor.

This compound and its metabolites interact with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are the products of the ESR1 and ESR2 genes, respectively. mdpi.comspandidos-publications.com ERα and ERβ share high homology in their DNA-binding domains but are more divergent in their ligand-binding domains, leading to differences in how they interact with ligands and regulatory proteins. spandidos-publications.com

Most breast tumors are characterized by the presence of ERα, which is associated with tumor initiation and progression. mdpi.com ERβ, on the other hand, is often considered to have anti-proliferative or tumor-suppressing functions. mdpi.comspandidos-publications.com The ultimate cellular response to Tamoxifen can be influenced by the relative expression ratio of ERα to ERβ. The introduction of ERβ into ERα-positive breast cancer cells has been shown to repress the action of Tamoxifen on a significant portion of genes it would normally regulate. aacrjournals.org Endoxifen, a key active metabolite, appears to have differential effects, targeting ERα for proteasomal degradation while stabilizing ERβ, thereby promoting receptor heterodimerization and enhancing inhibitory effects on target gene expression. mdpi.com

The isomers of Tamoxifen and its metabolites also exhibit different binding affinities for the estrogen receptors. For instance, the Z-isomer of Tamoxifen binds to ERs with a significantly higher affinity—reportedly 100-fold greater—than the E-isomer. plos.org

| Compound | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| (Z)-Tamoxifen | Estrogen Receptors (ERs) | Binds with a 100-fold greater affinity than (E)-Tamoxifen. | plos.org |

| (E)-Tamoxifen | Estrogen Receptors (ERs) | Exhibits significantly lower binding affinity compared to the Z-isomer. | plos.org |

| 4-hydroxytamoxifen (4-OHT) | Estrogen Receptors (ERs) | Metabolite with a binding affinity similar to estradiol (B170435) and about 100-fold higher than the parent drug, Tamoxifen. | frontiersin.org |

| Endoxifen | ERα and ERβ | Major active metabolite; targets ERα for degradation and stabilizes ERβ. | mdpi.com |

A primary mechanism of Tamoxifen's action is its function as a competitive inhibitor of the natural estrogen, 17β-estradiol. duke.edunih.govproteopedia.org Tamoxifen and its active metabolites compete with estradiol for the same binding site within the ligand-binding domain of the estrogen receptor. mdpi.comwikipedia.org By occupying this site, Tamoxifen prevents estrogen from binding to and activating the receptor, thereby blocking estrogen-dependent gene transcription and the resulting cellular proliferation. mdpi.com

This competitive binding induces a distinct conformational change in the estrogen receptor. proteopedia.org While the binding of estradiol creates a receptor conformation that promotes the binding of co-activator proteins, the binding of Tamoxifen creates a different shape that hinders co-activator binding and instead facilitates the recruitment of co-repressor proteins. proteopedia.orgkenyon.edu

Genomic Actions and Transcriptional Regulation

The binding of Tamoxifen to the estrogen receptor initiates a cascade of events known as the genomic pathway, which directly involves the regulation of gene transcription. After binding its ligand, the Tamoxifen-ER complex undergoes a conformational shift, dimerizes, and translocates into the cell nucleus. mdpi.com Once in the nucleus, the complex binds to specific DNA sequences called Estrogen Response Elements (EREs) located in the promoter regions of estrogen-target genes. mdpi.comkenyon.edunih.gov However, due to the unique conformation induced by Tamoxifen, this binding does not lead to robust gene activation.

The antagonist activity of the Tamoxifen-ER complex is largely mediated by its ability to recruit transcriptional co-repressor proteins. oup.com The conformational change induced by Tamoxifen, particularly in the Activation Function 2 (AF-2) domain of the receptor, blocks the binding site for co-activators and instead creates a surface that is recognized by co-repressors. mdpi.comnih.gov

Key co-repressors recruited by the Tamoxifen-bound ER include the Nuclear Receptor Co-repressor (NCoR) and the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govsochob.cloup.com Several studies have demonstrated that in the presence of Tamoxifen, ERα strongly interacts with NCoR and SMRT. nih.govbioscientifica.com These corepressors are part of larger protein complexes that often include Histone Deacetylases (HDACs). bioscientifica.com The recruitment of these complexes to the promoter region of target genes leads to the deacetylation of histones, resulting in a more compact chromatin structure that is transcriptionally repressive. This prevents the transcriptional machinery from accessing the DNA and initiating gene expression. bioscientifica.com The ratio of co-activators to co-repressors within a cell is a critical determinant of whether Tamoxifen will act as an agonist or an antagonist. nih.gov

| Protein/Complex | Role in Tamoxifen Action | Mechanism | Reference |

|---|---|---|---|

| ERα / ERβ | Directly bind Tamoxifen | Act as ligand-activated transcription factors that, when bound to Tamoxifen, mediate its genomic effects. | mdpi.com |

| NCoR (Nuclear Receptor Co-repressor) | Transcriptional Co-repressor | Recruited to the Tamoxifen-ER complex, leading to transcriptional repression. | oup.comnih.govsochob.cl |

| SMRT (Silencing Mediator) | Transcriptional Co-repressor | Recruited to the Tamoxifen-ER complex, contributing to the silencing of target genes. | nih.govsochob.cloup.com |

| HDACs (Histone Deacetylases) | Enzymatic component of co-repressor complexes | Remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. | bioscientifica.com |

The culmination of Tamoxifen's genomic mechanism is the attenuation of gene transcription at Estrogen Response Elements. mdpi.comnih.gov By competitively inhibiting estradiol binding and recruiting co-repressor complexes like NCoR and SMRT to EREs, the Tamoxifen-ER complex actively suppresses the expression of genes that are critical for cell proliferation and tumor growth. mdpi.comsochob.cl

The binding of the Tamoxifen-ER complex to an ERE results in an inactive Activation Function 2 (AF-2) domain, which is the ligand-dependent activation domain. mdpi.com This inactivation prevents the recruitment of co-activators necessary for transcription initiation. proteopedia.orgkenyon.edu Consequently, the transcription of estrogen-responsive genes is diminished, leading to a halt in the estrogen-driven proliferative signals in ER-positive breast cancer cells. mdpi.comoncotarget.com This blockade of ERE-mediated transcription is the central pillar of Tamoxifen's therapeutic effect in this context. kenyon.edu

Context-Dependent Agonist Activity (AF-1 Domain)

This compound's interaction with the estrogen receptor (ER) is characterized by its ability to act as a partial agonist in a context-dependent manner. This activity is primarily mediated through the N-terminal Activation Function 1 (AF-1) domain of the ER. bioscientifica.commdpi.com While tamoxifen binding to the ER's ligand-binding domain (LBD) obstructs the function of the C-terminal Activation Function 2 (AF-2) domain, preventing the recruitment of co-activators, the AF-1 domain remains active. bioscientifica.commdpi.com The activity of the AF-1 domain is regulated by phosphorylation and is independent of the bound ligand. bioscientifica.com

The agonist activity of the tamoxifen-ER complex is highly dependent on the cellular and promoter context. bioscientifica.com In certain cellular environments and at specific gene promoters where the AF-1 domain can independently drive transcription, tamoxifen can exhibit agonist effects. bioscientifica.com This is particularly relevant in tissues like the endometrium. The recruitment of co-regulatory proteins, such as AIB1, can further enhance the agonist activity of tamoxifen. bioscientifica.com Overexpression of co-activators like SRC-1 has also been shown to augment the agonist effects of 4-hydroxytamoxifen, an active metabolite of tamoxifen. bioscientifica.com This context-dependent agonism, driven by the AF-1 domain, is a critical aspect of tamoxifen's pharmacological profile.

| Feature | Description |

| Primary Mediator | Estrogen Receptor (ER) Activation Function 1 (AF-1) Domain |

| Mechanism | Tamoxifen binding blocks AF-2 function, but the AF-1 domain remains active and can independently initiate gene transcription. bioscientifica.commdpi.com |

| Regulator of AF-1 Activity | Phosphorylation. bioscientifica.com |

| Context Dependency | Agonist activity is dependent on cell type and specific gene promoters. bioscientifica.com |

| Co-regulator Influence | Co-activators like AIB1 and SRC-1 can enhance tamoxifen's agonist effects. bioscientifica.com |

Non-Genomic Actions and Rapid Signaling Pathways

Beyond its well-documented genomic actions, this compound also initiates rapid signaling events that are independent of gene transcription. bioscientifica.com These non-genomic actions are mediated by a subpopulation of estrogen receptors located at the cell membrane and within the cytoplasm. bioscientifica.comuthsc.edu This signaling occurs within seconds to minutes of ligand binding and involves the activation of various kinase cascades and second messenger systems. uthsc.edu The genomic and non-genomic pathways are not entirely independent; rapid signaling can subsequently influence gene expression, creating a synergistic effect. bioscientifica.comuthsc.edu

Membrane-Associated Estrogen Receptors (mERs) and G Protein-Coupled Estrogen Receptor (GPER)

A fraction of estrogen receptors, known as membrane-associated estrogen receptors (mERs), are localized to the plasma membrane, often within specialized domains like caveolae. bioscientifica.comuthsc.edu These mERs, which include membrane-associated ERα (mERα) and ERβ (mERβ), can be activated by tamoxifen. mdpi.commdpi.com

In addition to the classical ERs, the G protein-coupled estrogen receptor (GPER), also known as GPR30, plays a significant role in mediating the non-genomic effects of tamoxifen. nih.govresearchgate.netguidetopharmacology.org Tamoxifen and its active metabolite, 4-hydroxytamoxifen, can bind to GPER with high affinity and act as agonists. nih.govfrontiersin.org Activation of GPER by tamoxifen can trigger a variety of rapid cellular responses, including the mobilization of intracellular calcium, production of cAMP, and transactivation of the epidermal growth factor receptor (EGFR). mdpi.commdpi.comfrontiersin.org This activation initiates downstream signaling cascades. frontiersin.org

| Receptor Type | Location | Tamoxifen Action | Downstream Effects |

| mERs (mERα, mERβ) | Plasma membrane (e.g., caveolae) bioscientifica.comuthsc.edu | Agonist mdpi.com | Activation of cytoplasmic signaling pathways. mdpi.com |

| GPER (GPR30) | Plasma membrane, Endoplasmic Reticulum, Golgi apparatus mdpi.comresearchgate.net | Agonist nih.govguidetopharmacology.orgfrontiersin.org | Calcium mobilization, cAMP production, EGFR transactivation. mdpi.commdpi.comfrontiersin.org |

Crosstalk with Receptor Tyrosine Kinase (RTK) Pathways

A crucial aspect of tamoxifen's non-genomic action is its extensive crosstalk with receptor tyrosine kinase (RTK) signaling pathways. mdpi.com This interaction is bidirectional; tamoxifen can activate RTK pathways, and in turn, activated RTKs can modulate ER function. mdpi.com This crosstalk is a key mechanism in both the therapeutic action of tamoxifen and the development of resistance. Overexpression and activation of RTKs like EGFR and HER2 can lead to cell proliferation and survival by activating downstream pathways such as MAPK and PI3K/AKT, contributing to endocrine resistance. mdpi.com

Tamoxifen's non-genomic effects are intricately linked with the signaling of the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). mdpi.com Membrane-associated ERs can activate HER2 and EGFR signaling. mdpi.com Conversely, activated HER2 and EGFR can phosphorylate ERα within its AF-1 domain, leading to ligand-independent activation of the receptor and increased cell proliferation. mdpi.com In tumors where HER2 is overexpressed, tamoxifen can paradoxically act as an agonist, promoting cell growth. mdpi.com The crosstalk between GPER and EGFR is also significant; GPER activation by tamoxifen can enhance EGFR activity, leading to an ERK1/2-mediated transcriptional response and increased cellular growth. mdpi.com

The phosphatidylinositol 3-kinase (PI3K)-PTEN/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer and is a key player in tamoxifen's mechanism of action and resistance. frontiersin.orgspandidos-publications.comnih.gov Non-genomic signaling by tamoxifen, often initiated through GPER or mERs, can lead to the activation of the PI3K/AKT pathway. mdpi.comnih.gov Activated AKT, a serine/threonine kinase, phosphorylates a multitude of downstream targets, including mTOR, which promotes cell proliferation and survival. spandidos-publications.comnih.gov The tumor suppressor PTEN negatively regulates this pathway, and its loss can lead to hyperactivation of PI3K/AKT/mTOR signaling. nih.govfrontiersin.org Activation of this pathway is a well-established mechanism of tamoxifen resistance. frontiersin.orgspandidos-publications.com

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade is another critical pathway influenced by tamoxifen's non-genomic actions. mdpi.comoup.com Tamoxifen can induce the activation of the MAPK/ERK pathway. spandidos-publications.com This activation can be mediated through both mERs and GPER. mdpi.comfrontiersin.org For instance, GPER activation by tamoxifen can lead to an ERK1/2-mediated transcriptional response. mdpi.com The MAPK/ERK pathway has been implicated in tamoxifen-induced cell cycle arrest. oup.com However, sustained activation of this pathway can also contribute to tamoxifen resistance by phosphorylating and activating the ER in a ligand-independent manner. spandidos-publications.com

| Pathway | Key Proteins | Role in Tamoxifen Action |

| HER2/EGFR Signaling | HER2, EGFR, ERα | Bidirectional crosstalk; tamoxifen can activate these pathways, and they can phosphorylate and activate ERα. mdpi.com |

| PI3K-PTEN/AKT/mTOR | PI3K, PTEN, AKT, mTOR | Activation by tamoxifen's non-genomic signaling promotes cell survival; hyperactivation is linked to resistance. mdpi.comspandidos-publications.comnih.gov |

| MAPK/ERK Cascade | MAPK, ERK | Activated by tamoxifen, involved in cell cycle regulation and can contribute to resistance through ER phosphorylation. mdpi.comoup.comspandidos-publications.com |

Focal Adhesion Kinase (FAK) Activation

This compound has been shown to modulate the activity of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, and survival. The activation of FAK by tamoxifen is a complex process that can be influenced by the estrogen receptor (ER) status of the cells and involves multiple signaling pathways.

In endometrial cancer cells, tamoxifen exposure induces the phosphorylation of FAK. spandidos-publications.com This activation can be mediated through different pathways depending on the ERα status of the cells. In ERα-positive Ishikawa cells, the migration-promoting effects of tamoxifen are dependent on ERα signaling. spandidos-publications.com Conversely, in ERα-negative RL95-2 endometrial cancer cells, tamoxifen-induced migration is mediated through the G protein-coupled receptor 30 (GPR30) and the ERK/FAK pathway. spandidos-publications.complos.org Studies have demonstrated that both 17β-estradiol (E2) and tamoxifen can induce cell migration via GPR30 and the subsequent phosphorylation of FAK at tyrosine 397 (Y397). plos.orgnih.gov This GPR30-mediated activation of FAK can be abolished by FAK inhibitors or by silencing GPR30 expression. plos.orgnih.gov The signaling cascade linking GPR30 to FAK activation has been shown to involve the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/ERK pathway. plos.orgnih.gov

In the context of breast cancer, particularly in tamoxifen-resistant cells, the adhesion-associated molecule p130Cas/BCAR1, which forms a signaling complex with FAK and Src kinase, is implicated. nih.gov Tamoxifen treatment enhances the phosphorylation of p130Cas/BCAR1 in ER-positive MCF-7 breast cancer cells. nih.gov This effect is consistent with tamoxifen's role as an ER antagonist, as it is replicated by the pure antiestrogen (B12405530) ICI 182,780 and is not observed in ER-negative cells. nih.gov Prolonged exposure to tamoxifen leads to sustained phosphorylation of p130Cas/BCAR1, Src, and FAK. nih.gov This sustained activation of the adhesion-dependent signaling pathway may contribute to cell survival, as inhibition of Src kinase reduces tamoxifen-promoted p130Cas/BCAR1 phosphorylation and decreases cell viability. nih.gov Furthermore, this pathway involves the Src-dependent phosphorylation of the survival molecule Akt. nih.gov In tamoxifen-resistant MCF-7R cells, tamoxifen induces the activation of FAK, Src, and AKT through a β1-integrin-dependent mechanism. researchgate.net

The table below summarizes key findings on the pathways involved in FAK activation by tamoxifen.

| Cell Line | Estrogen Receptor Status | Key Pathway Components | Outcome |

| Ishikawa | ERα Positive | ERα | Promotes Migration spandidos-publications.com |

| RL95-2 | ERα Negative | GPR30, EGFR, PI3K, ERK | Promotes Migration spandidos-publications.complos.orgnih.gov |

| MCF-7 | ERα Positive | p130Cas/BCAR1, Src, Akt | Enhanced Cell Survival nih.gov |

| MCF-7R | ERα Positive (Resistant) | β1-integrin, Src, Akt | Activation of FAK, Src, Akt researchgate.net |

Mitochondrial Interactions and Redox Physiology

This compound exerts significant effects on mitochondrial function and cellular redox balance, often independent of its estrogen receptor-modulating activity. These interactions can lead to oxidative stress and the initiation of apoptotic pathways.

A primary mechanism of tamoxifen's mitochondrial toxicity involves the generation of reactive oxygen species (ROS). spandidos-publications.comresearchgate.net Tamoxifen can induce an increase in ROS levels in a dose-dependent manner. spandidos-publications.com For instance, in MCF-7 cells, treatment with 1, 2, and 4 µM tamoxifen for 24 hours resulted in ROS levels that were 1.3, 2.4, and 3.1 times higher than the control group, respectively. spandidos-publications.com This increase in ROS is linked to the induction of apoptosis and inhibition of invasion. spandidos-publications.com

Tamoxifen has been shown to directly interact with components of the mitochondrial electron transport chain. Specifically, it affects complex I, with studies identifying the flavin mononucleotide site as a target. nih.gov This interaction can impair mitochondrial respiration. nih.govresearchgate.net Furthermore, tamoxifen stimulates the activity of mitochondrial nitric oxide synthase (mtNOS) by increasing the intramitochondrial concentration of ionized calcium (Ca2+). researchgate.netmdpi.com The resulting increase in nitric oxide (NO) can inhibit cytochrome oxidase (complex IV) activity, further hampering respiration. researchgate.net

The disruption of mitochondrial function by tamoxifen leads to several downstream consequences. It can cause a decrease in the mitochondrial membrane potential and a reduction in ATP production. spandidos-publications.com This is accompanied by the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic pathway. spandidos-publications.comresearchgate.net Tamoxifen also promotes mitochondrial lipid peroxidation. researchgate.netresearchgate.net

The impact of tamoxifen on redox physiology is also evident in its effects on cellular antioxidant systems. Prolonged tamoxifen treatment can lead to a reduced antioxidant capacity, characterized by a significant decrease in glutathione (B108866) levels. oup.com This depletion of antioxidants can render cells more susceptible to oxidative stress. oup.com

Research has also highlighted that the cytotoxic action of tamoxifen can be influenced by the metabolic state of the cancer cells. Its toxicity is reportedly greater in cells with higher respiration (Pasteur effect) compared to more glycolytic cells (Warburg effect). ous-research.no This is attributed to the production of tamoxifen quinoid species and their semiquinones at the quinone-reducing center of mitochondrial complex III, leading to lipid peroxidation and mitochondrial DNA damage. ous-research.no

The table below details the effects of tamoxifen on mitochondrial parameters.

| Mitochondrial Parameter | Effect of Tamoxifen | Key Mediators/Pathways |

| Reactive Oxygen Species (ROS) | Increased spandidos-publications.comresearchgate.net | Mitochondrial Electron Transport Chain |

| Mitochondrial Respiration | Decreased nih.govresearchgate.net | Inhibition of Complex I and Complex IV nih.govresearchgate.net |

| Mitochondrial Nitric Oxide Synthase (mtNOS) | Stimulated researchgate.netmdpi.com | Increased intramitochondrial Ca2+ researchgate.netmdpi.com |

| Mitochondrial Membrane Potential | Decreased spandidos-publications.com | Disruption of Electron Transport Chain |

| ATP Production | Decreased spandidos-publications.com | Impaired Oxidative Phosphorylation |

| Cytochrome c | Released into cytosol spandidos-publications.comresearchgate.net | Mitochondrial Outer Membrane Permeabilization |

| Lipid Peroxidation | Increased researchgate.netresearchgate.net | ROS, Tamoxifen Quinoid Species researchgate.netresearchgate.netous-research.no |

| Glutathione Levels | Depleted (prolonged treatment) oup.com | Reduced Antioxidant Capacity |

Cellular Processes Modulation

Cell Cycle Progression Regulation

This compound significantly influences the progression of the cell cycle, primarily by inducing cell cycle arrest. This cytostatic effect is a key component of its antitumor activity. The regulation of the cell cycle by tamoxifen involves its interaction with various cell cycle proteins.

In many breast cancer cell lines, tamoxifen treatment leads to an arrest in the G0/G1 and G2/M phases of the cell cycle. spandidos-publications.com This is often accompanied by a corresponding decrease in the proportion of cells in the S phase. spandidos-publications.comnih.gov For instance, in MCF-7 cells, tamoxifen treatment has been shown to block cells in the G1 phase, inhibiting tumor proliferation. frontiersin.org Flow cytometry analysis has confirmed that tamoxifen can block the S-phase of MCF-7 cells. aging-us.com

The molecular mechanisms underlying this cell cycle arrest involve the modulation of key regulatory proteins. Tamoxifen can alter the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical for the transitions between cell cycle phases. One of the key targets is Cyclin D1, which is essential for the G1 to S phase transition. frontiersin.orgaacrjournals.org While tamoxifen can induce the expression of many cell cycle-associated genes that are also induced by estrogen, it notably fails to induce cyclin D1 expression in sensitive cells. aacrjournals.org In fact, tamoxifen can reduce the expression of cyclin D1. frontiersin.org However, in the context of tamoxifen resistance, cyclin D1 expression is often elevated, and its expression becomes necessary for the proliferation of tamoxifen-resistant cells. frontiersin.orgnih.gov

In addition to its effects on cyclins, tamoxifen can also influence the expression of other cell cycle-related genes. It has been reported to induce transcription factors and genes involved in cell cycle progression such as fos, myc, myb, cdc25a, and cyclins E and A2, even while it antagonizes cell cycle transit at a cellular level. aacrjournals.org Furthermore, tamoxifen can promote the expression of p53 and p21, which are known to activate G0/G1-phase cell cycle arrest. researchgate.net

The table below summarizes the effects of tamoxifen on cell cycle progression and key regulatory molecules.

| Cell Line / Model | Effect on Cell Cycle | Key Molecular Changes |

| MCF-7 (ER+) | G0/G1 and G2/M phase arrest spandidos-publications.com | Increased number of cells in G0/G1 and G2/M, decreased in S phase spandidos-publications.com |

| MCF-7 (ER+) | G1 phase blockade frontiersin.org | Reduction in Cyclin D1 expression frontiersin.org |

| MCF-7 (ER+) | S-phase blockade aging-us.com | Increased γ-H2AX (DNA damage marker) aging-us.com |

| Tamoxifen-Resistant Breast Cancer Cells | Promotes cell cycle progression nih.gov | Cyclin D1 expression is necessary for proliferation nih.gov |

| General Breast Cancer Cells | Induction of cell cycle-associated genes aacrjournals.org | Increased expression of fos, myc, myb, cyclins E and A2 aacrjournals.org |

| General Cancer Cells | G0-G1 phase arrest researchgate.net | Promotes expression of p53 and p21 researchgate.net |

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is a critical aspect of its therapeutic efficacy and can be mediated through both estrogen receptor (ER)-dependent and ER-independent pathways. spandidos-publications.comcambridge.org

The induction of apoptosis by tamoxifen involves the activation of multiple signaling cascades. One of the key mechanisms is the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.com Tamoxifen's interaction with mitochondria leads to the release of cytochrome c into the cytoplasm. spandidos-publications.com This event triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. spandidos-publications.com Specifically, tamoxifen has been shown to promote the expression and activation of caspases-6, -7, and -9. researchgate.net The activation of caspase-9 is a hallmark of the intrinsic pathway.

Tamoxifen also modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. It can affect the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). spandidos-publications.comresearchgate.net For example, a tamoxifen-xanthene hybrid has been shown to induce mitochondria-mediated apoptosis by increasing the Bax/Bcl-2 ratio. researchgate.net

In addition to the intrinsic pathway, the extrinsic, or death receptor-mediated, pathway can also be involved. Co-treatment of breast cancer cells with tamoxifen and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) synergistically induces apoptosis. cambridge.org This combined treatment enhances the expression of the death receptor adaptor protein FADD and the active subunits of caspase-8, a key initiator caspase in the extrinsic pathway. cambridge.org

Stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, also play a role in tamoxifen-induced apoptosis. cambridge.orgresearchgate.net The activation of JNK can contribute to the pro-apoptotic response. cambridge.org Furthermore, tamoxifen's ability to induce oxidative stress is another mechanism that can lead to apoptosis. researchgate.net

The table below outlines the key pathways and molecular players involved in tamoxifen-induced apoptosis.

| Apoptotic Pathway | Key Molecular Events |

| Intrinsic (Mitochondrial) Pathway | Release of cytochrome c spandidos-publications.com, Activation of caspase-9 researchgate.net, Increased Bax/Bcl-2 ratio spandidos-publications.comresearchgate.net |

| Extrinsic (Death Receptor) Pathway | Increased expression of FADD and active caspase-8 (in combination with TRAIL) cambridge.org |

| Caspase Activation | Activation of caspase-6, -7, and -9 researchgate.net |

| Stress-Activated Kinase Pathways | Activation of c-Jun N-terminal kinase (JNK) cambridge.orgresearchgate.net |

| Oxidative Stress | Induction of oxidative stress leading to apoptosis researchgate.net |

Modulation of Growth Factor Expression

This compound can modulate the expression of various growth factors, which in turn influences cellular processes such as proliferation, angiogenesis, and apoptosis. This modulation can be complex and context-dependent, varying with cell type and the duration of treatment.

One of the most well-documented effects of tamoxifen is its ability to induce the expression of Transforming Growth Factor-beta 1 (TGF-β1). nih.gov This induction has been observed in both ER-positive and ER-negative breast cancer cells, suggesting that this effect can be independent of the estrogen receptor status. nih.gov The induction of TGF-β1 protein and mRNA expression by tamoxifen, particularly after longer incubation periods (≥12 hours), correlates with G1/G0 cell cycle blockade and the induction of apoptosis. nih.gov The role of TGF-β1 in tamoxifen-induced apoptosis is supported by findings that an anti-TGF-β1 antibody can inhibit tamoxifen-induced DNA cleavage. nih.gov

Tamoxifen also affects the expression of Vascular Endothelial Growth Factor (VEGF), a potent promoter of angiogenesis. In human venous smooth muscle cells, tamoxifen has been shown to increase VEGF mRNA expression. physiology.org This suggests that tamoxifen could act as a positive modulator of angiogenesis and vascular permeability mediated by VEGF in certain tissues. physiology.org

Furthermore, tamoxifen's interaction with growth factor signaling pathways is a critical aspect of its mechanism of action and the development of resistance. In tamoxifen-resistant tumors, there is often an increase in the expression and activation of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and HER2. aacrjournals.org While tamoxifen continues to suppress classic ER genomic function in these resistant tumors, the growth factor receptor signaling pathways become dominant drivers of tumor growth. aacrjournals.org

In some contexts, tamoxifen can also induce the expression of Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3). frontiersin.org In various breast cancer cell lines, including both ER-positive and triple-negative breast cancer (TNBC) cells, tamoxifen treatment increased IGFBP-3 expression. frontiersin.org This effect may be mediated through the G-protein-coupled estrogen receptor (GPER1), as both tamoxifen and the specific GPER1 agonist G-1 induce IGFBP-3 expression. frontiersin.org

Another growth factor modulated by tamoxifen is Connective Tissue Growth Factor (CTGF). High glucose levels can induce CTGF expression and reduce the sensitivity of breast cancer cells to tamoxifen. oncotarget.com This suggests that CTGF may act as a modulator of tamoxifen responsiveness. oncotarget.com

The table below summarizes the effects of tamoxifen on the expression of various growth factors.

| Growth Factor | Effect of Tamoxifen | Cell/Tissue Context | Associated Cellular Process |

| Transforming Growth Factor-beta 1 (TGF-β1) | Increased expression nih.gov | ER-positive and ER-negative breast cancer cells | Apoptosis, Cell cycle arrest nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Increased expression physiology.org | Human venous smooth muscle cells | Angiogenesis, Vascular permeability physiology.org |

| Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) | Increased expression frontiersin.org | ER-positive and TNBC cells | Modulation of antiestrogen response frontiersin.org |

| Connective Tissue Growth Factor (CTGF) | Modulates responsiveness (expression influenced by glucose) oncotarget.com | Breast cancer cells | Cell sensitivity to tamoxifen oncotarget.com |

| Epidermal Growth Factor Receptor (EGFR) / HER2 | Increased expression in resistant tumors aacrjournals.org | Tamoxifen-resistant breast tumors | Drives resistant tumor growth aacrjournals.org |

Pharmacological Metabolism and Disposition of E/z Tamoxifen and Its Metabolites

Hepatic Biotransformation Pathways

The liver is the principal site of tamoxifen (B1202) metabolism, where it is converted into several primary and secondary metabolites through a series of enzymatic reactions. mdpi.comresearchgate.net These biotransformation pathways are crucial for the activation of tamoxifen to its more potent forms and for its eventual detoxification and excretion.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of tamoxifen. nih.govmdpi.com Several CYP isoforms are involved in the oxidation of tamoxifen, leading to the formation of its key active metabolites. nih.gov

The primary metabolic route for tamoxifen is N-demethylation, a reaction that accounts for approximately 92% of its initial metabolism. nih.govpharmgkb.org This pathway is predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes. nih.govresearchgate.net The product of this reaction is N-desmethyltamoxifen, which is the most abundant metabolite of tamoxifen found in the plasma. hematologyandoncology.net Although N-desmethyltamoxifen has weaker antiestrogenic effects compared to other metabolites, it serves as a crucial precursor for the formation of the highly potent metabolite, endoxifen (B1662132). pharmgkb.orghematologyandoncology.net

A smaller but critically important metabolic route is the 4-hydroxylation of tamoxifen, which contributes to about 7% of its metabolism. nih.govpharmgkb.org This reaction is mainly catalyzed by the CYP2D6 enzyme, with minor contributions from CYP2B6, CYP2C9, and CYP2C19. drugbank.comtandfonline.commdpi.com The product, 4-hydroxytamoxifen (B85900), is a highly potent antiestrogen (B12405530), exhibiting 30 to 100 times greater affinity for the estrogen receptor than tamoxifen itself. nih.govpharmgkb.org This metabolite is then further metabolized to endoxifen. pharmgkb.org

Table 1: Key CYP Enzymes in Tamoxifen Metabolism

| Enzyme | Primary Role | Metabolite Formed |

| CYP3A4/5 | N-demethylation | N-desmethyltamoxifen |

| CYP2D6 | 4-hydroxylation | 4-hydroxytamoxifen, Endoxifen |

| CYP2C9 | 4-hydroxylation | 4-hydroxytamoxifen |

| CYP2C19 | 4-hydroxylation | 4-hydroxytamoxifen |

| CYP1A1/2 | N-dealkylation | N-desmethyltamoxifen |

| CYP2B6 | Metabolism of tamoxifen | Various metabolites |

In addition to CYP-mediated metabolism, tamoxifen can undergo N-oxidation catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, to form tamoxifen-N-oxide. pharmgkb.orgresearchgate.net This metabolite can then be reduced back to tamoxifen by several cytochrome P450 enzymes, including CYP1A1, CYP2A6, and CYP3A4, as well as by hemoglobin. nih.govpharmgkb.org This suggests the possibility of a metabolic cycle where tamoxifen-N-oxide could serve as a reservoir for the parent drug. pharmgkb.org FMO1 is more potent than FMO3 in catalyzing the N-oxidation of tamoxifen. researchgate.net

Cytochrome P450 (CYP) Mediated Metabolism

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, tamoxifen and its hydroxylated metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. nih.govaacrjournals.org The primary conjugation pathways are glucuronidation and sulfation. pharmgkb.org

Glucuronidation is the more prominent Phase II pathway, with approximately 75% of a tamoxifen dose being excreted as glucuronide conjugates. nih.govpharmgkb.org Several UDP-glucuronosyltransferase (UGT) enzymes are involved, including UGT1A4, UGT1A8, UGT1A10, UGT2B7, and UGT2B15, which conjugate tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen. nih.govoup.com This conjugation effectively inactivates the antiestrogenic effects of the active metabolites. nih.gov

Sulfation, mainly carried out by the sulfotransferase enzyme SULT1A1, is another important Phase II reaction for inactivating tamoxifen metabolites. nih.govpharmgkb.org SULT1A1 catalyzes the sulfation of 4-hydroxytamoxifen and endoxifen. oup.com

Table 2: Enzymes and Metabolites in Phase II Metabolism of Tamoxifen

| Phase II Reaction | Enzymes | Metabolites Conjugated |

| Glucuronidation | UGT1A4, UGT1A8, UGT1A10, UGT2B7, UGT2B15 | Tamoxifen, 4-hydroxytamoxifen, Endoxifen |

| Sulfation | SULT1A1 | 4-hydroxytamoxifen, Endoxifen |

Sulfation (SULT1A1)

Sulfation is another important phase II metabolic pathway responsible for the inactivation of tamoxifen's active metabolites. pharmgkb.orgeur.nl This reaction is primarily catalyzed by the sulfotransferase enzyme SULT1A1, which is the most abundantly expressed SULT isoform in the human liver. plos.orgnih.gov

SULT1A1 facilitates the transfer of a sulfonyl group to the hydroxylated metabolites of tamoxifen, namely 4-hydroxytamoxifen and endoxifen. plos.orgnih.gov This conjugation process results in the formation of inactive sulfated metabolites, such as 4-hydroxy-tamoxifen sulfate (B86663) and endoxifen sulfate, which are more water-soluble and can be readily excreted from the body. nih.govd-nb.info

While other sulfotransferases exist, SULT1A1 is considered the major enzyme involved in the sulfation of both trans- and cis-isomers of 4-OH-TAM. nih.govomicsonline.org It is important to note that while SULT2A1 can catalyze the sulfation of α-hydroxytamoxifen, it does not show activity towards 4-OH-TAM. oup.comnih.gov The sulfation of 4-OH-TAM is generally considered an inactivation reaction in terms of estrogen receptor binding, although the direct interaction of the sulfated metabolite with the receptor has not been exhaustively defined. oup.com

Genetic variations in the SULT1A1 gene can lead to differences in enzyme activity, which may influence the rate of tamoxifen metabolism and, consequently, its efficacy. oup.compharmgkb.org For instance, the SULT1A12 allele is associated with lower enzyme activity compared to the wild-type SULT1A11 allele. oup.com

Table 2: Sulfotransferase Enzyme in the Metabolism of (E/Z)-Tamoxifen and its Metabolites

| Enzyme | Metabolite(s) | Action | Significance |

|---|---|---|---|

| SULT1A1 | 4-hydroxytamoxifen, endoxifen | Catalyzes the sulfation (conjugation with a sulfonyl group). plos.orgnih.gov | Primary enzyme for inactivating active metabolites, facilitating their excretion. omicsonline.orguokerbala.edu.iq |

Isomer Specific Biological Activities and Pharmacological Distinctions of E/z Tamoxifen

Differential Estrogen Receptor Affinity and Activity

The orientation of the aminoethoxy side chain in relation to the phenyl rings dictates the interaction with the estrogen receptor and the subsequent biological response.

The (Z)-isomer of tamoxifen (B1202), also known as trans-tamoxifen, is the pharmacologically active form, demonstrating a significantly higher binding affinity for the estrogen receptor compared to its (E)-isomer counterpart. plos.orgnih.govnih.gov In fact, studies have shown that (Z)-tamoxifen binds to estrogen receptors with an affinity that is approximately 100 times greater than that of (E)-tamoxifen. plos.orgnih.govnih.gov This pronounced difference in binding affinity is central to its primary mechanism of action as an ER antagonist. plos.orgnih.gov By competitively binding to the ER, (Z)-tamoxifen blocks the binding of estradiol (B170435), thereby inhibiting the transcription of estrogen-responsive genes and exerting its antiestrogenic effects, particularly in breast tissue. plos.orgmdpi.com

This disparity in receptor affinity and activity is not unique to tamoxifen. A similar relationship is observed with the isomers of clomiphene, another selective estrogen receptor modulator (SERM). Zuclomiphene, the (Z)-isomer of clomiphene, is considered more estrogenic, while enclomiphene, the (E)-isomer, is more antiestrogenic. wikipedia.org Enclomiphene acts as an ER antagonist in the pituitary gland, which leads to an increase in gonadotropin secretion. wikipedia.orgnih.gov

In contrast to the potent antiestrogenic activity of the (Z)-isomer, the (E)-isomer of tamoxifen (cis-tamoxifen) exhibits weak estrogenic (agonistic) activity. plos.orgnih.gov Its affinity for the estrogen receptor is substantially lower, rendering it less effective as a competitive inhibitor of estradiol. plos.orgnih.gov

An important aspect of tamoxifen's pharmacology is the potential for isomerization between the (E) and (Z) forms. While solid-state isomeric mixtures of tamoxifen are generally stable, isomerization can occur in solution. google.com This dynamic is also observed with its metabolites. For instance, the active metabolite 4-hydroxytamoxifen (B85900) is susceptible to isomerization, readily converting into a Z/E mixture in solution. frontiersin.org The (E)-isomer of 4-hydroxytamoxifen has only about 5% of the affinity for the ER compared to the (Z)-isomer. apexbt.com This potential for in vivo isomerization underscores the importance of the stability and isomeric purity of tamoxifen formulations.

Metabolite-Specific Isomeric Activities (4-OHT, Endoxifen)

Upon administration, tamoxifen is metabolized by cytochrome P450 enzymes into several active metabolites, most notably 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen). plos.orgnih.gov These metabolites also exist as (E) and (Z) isomers, each with distinct biological activities. plos.orgoncotarget.com Both 4-OHT and endoxifen (B1662132) have a significantly higher binding affinity for the estrogen receptor—up to 100 times stronger—than the parent tamoxifen molecule. nih.gov

Both isomers of 4-hydroxy tamoxifen are biologically active, though the Z isomer demonstrates greater biological activity than the E isomer. google.com While solid mixtures are stable, isomerization between the Z and E forms happens in solution. google.com

Endoxifen, another critical metabolite of tamoxifen, also has (Z) and (E) isomers with differing activities. oncotarget.com The (Z)-isomers of endoxifen are more biologically active and possess greater anti-estrogenic effects than the (E)-isomers. oncotarget.com (Z)-endoxifen is considered to be a primary contributor to the clinical efficacy of tamoxifen. oncotarget.comnih.gov

Studies have shown that (Z)-endoxifen has a high binding affinity for both ERα and ERβ. nih.gov In one study, the relative binding affinity of trans-endoxifen for ER-alpha was 158, significantly higher than that of cis-endoxifen, which was 4.5. aacrjournals.org The (E)-isomers of endoxifen, similar to those of 4-OHT, are less potent. acs.org The potent antiproliferative activity of (Z)-endoxifen has been demonstrated in various breast cancer cell lines. medchemexpress.com

Table 1: Relative Binding Affinity of Tamoxifen Isomers and Metabolites for Estrogen Receptor Alpha (ERα)

| Compound | Isomer | Relative Binding Affinity (RBA) (%) |

| Estradiol | - | 100 |

| (Z)-Tamoxifen | Z (trans) | High |

| (E)-Tamoxifen | E (cis) | Low (approx. 1/100th of Z-isomer) |

| (Z)-4-Hydroxytamoxifen | Z (trans) | 195 aacrjournals.org |

| (E)-4-Hydroxytamoxifen | E (cis) | 2.9 aacrjournals.org |

| (Z)-Endoxifen | Z (trans) | 158 aacrjournals.org |

| (E)-Endoxifen | E (cis) | 4.5 aacrjournals.org |

| Relative to Estradiol (RBA = 100). Data compiled from multiple sources indicating relative potencies and specific RBA values where available. |

ER-Independent Isomer-Specific Actions

While the primary mechanism of action for tamoxifen and its metabolites is through the estrogen receptor, there is growing evidence of ER-independent effects that are also isomer-specific. plos.orgnih.govresearchgate.net Research has indicated that these compounds can interact with other cellular targets, leading to a broader range of biological activities. plos.orgnih.govresearchgate.net

One notable ER-independent action involves the cannabinoid receptors (CBRs). plos.orgnih.govresearchgate.net Studies have demonstrated that tamoxifen isomers and metabolites can bind to both CB1 and CB2 receptors in an isomer-specific manner. plos.orgresearchgate.net For instance, (Z)-4OHT shows a higher affinity for both CB1 and CB2 receptors compared to its (E)-isomer. plos.org Furthermore, all tested isomers of tamoxifen, 4OHT, and endoxifen have been shown to act as full inverse agonists at both CB1 and CB2 receptors. plos.orgnih.gov

Cannabinoid Receptor (CB1R, CB2R) Modulation by Isomers

Recent scientific investigations have revealed that beyond their well-established effects on estrogen receptors (ER), the stereoisomers of tamoxifen, (E)-Tamoxifen and (Z)-Tamoxifen, also interact with cannabinoid receptors CB1 (CB1R) and CB2 (CB2R). researchgate.netplos.org This modulation is independent of their action on ERs and is specific to each isomer, highlighting a distinct pharmacological profile for each compound at these cannabinoid receptor subtypes. nih.govnih.gov

Research has demonstrated that both (E)- and (Z)-Tamoxifen bind to CB1 and CB2 receptors with moderate affinity, generally in the low micromolar to mid-nanomolar range. plos.orgnih.gov Competition binding studies, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor, have been employed to determine the binding affinities (Ki values) of these isomers. plos.org These studies indicate that both the (Z) and (E) isomers of tamoxifen tend to exhibit a slightly higher affinity for the CB2 receptor compared to the CB1 receptor. researchgate.netplos.orgnih.gov

Functionally, both (E)-Tamoxifen and (Z)-Tamoxifen have been characterized as full inverse agonists at both CB1 and CB2 receptors. researchgate.netnih.govnih.gov An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the context of cannabinoid receptors, which exhibit a degree of constitutive activity (basal signaling in the absence of a ligand), an inverse agonist would reduce this basal activity. nih.govfrontiersin.org This was confirmed in functional assays measuring G-protein activation and the regulation of the downstream effector enzyme, adenylyl cyclase. researchgate.netnih.gov The inverse agonist activity of tamoxifen isomers at cannabinoid receptors may contribute to their cytotoxic effects observed in ER-negative cancer cells. nih.govlongdom.org

Interestingly, some studies have noted that (Z)-Tamoxifen appears to be more efficacious as an inverse agonist at CB2 receptors than the well-known CB2 inverse agonist AM630. nih.govnih.gov Furthermore, both (Z)-Tamoxifen and its metabolite Z-endoxifen have shown characteristics of insurmountable antagonism at CB1 and CB2 receptors, respectively, suggesting a complex binding interaction. nih.govnih.gov These findings underscore that the SERM scaffold of tamoxifen could be a template for developing novel drugs targeting cannabinoid receptors. researchgate.netnih.gov

Research Findings on (E/Z)-Tamoxifen at Cannabinoid Receptors

The following table summarizes the binding affinities of (E)-Tamoxifen and (Z)-Tamoxifen for human CB1 and CB2 receptors.

| Compound | Receptor | Binding Affinity (Ki) [μM] |

| (E)-Tamoxifen | CB1R | 2.03 |

| CB2R | 1.15 | |

| (Z)-Tamoxifen | CB1R | 2.50 |

| CB2R | 1.83 |

Data sourced from competition binding studies using CHO-hCB1 and CHO-hCB2 cell membranes. plos.org

Mechanisms of Acquired and De Novo Resistance to E/z Tamoxifen

Estrogen Receptor Signaling Alterations

Alterations in the estrogen receptor signaling pathway are a primary driver of tamoxifen (B1202) resistance. These changes can range from the complete loss of the receptor to subtle modifications in its function and regulation.

ERα36 Truncated Isoform Involvement

A key player in tamoxifen resistance is a truncated isoform of ERα known as ERα36. nih.govpnas.org This 36 kDa variant lacks the transcriptional activation domains of the full-length ERα66 but retains other functional domains. researchgate.net ERα36 is primarily located on the cell membrane and in the cytoplasm, where it mediates non-genomic signaling. nih.govresearchgate.net

Several studies have demonstrated a strong correlation between high ERα36 expression and tamoxifen resistance. pnas.orgdovepress.com Tamoxifen-resistant breast cancer cells often exhibit increased levels of ERα36 and significantly lower or undetectable levels of the full-length ERα. dovepress.com Furthermore, tamoxifen itself can paradoxically activate ERα36, leading to the activation of downstream signaling pathways like MAPK and AKT, which promotes cell proliferation and contributes to resistance. nih.gov Knocking down ERα36 in tamoxifen-resistant cells has been shown to restore sensitivity to the drug, often by downregulating the expression of growth factor receptors like EGFR. researchgate.netdovepress.com

| Research Finding on ERα36 and Tamoxifen Resistance | Reference |

| High ERα36 expression is linked to poor prognosis and tamoxifen resistance in ERα-positive breast cancer patients. | dovepress.com |

| Tamoxifen can induce ERα36 expression in sensitive breast cancer cells, leading to acquired resistance. | dovepress.com |

| Knockdown of ERα36 in resistant cells restores tamoxifen sensitivity by blocking the EGFR/ERK signaling pathway. | dovepress.com |

| Tamoxifen-resistant MCF-7 cells show increased ERα36 expression and undetectable ERα expression. | dovepress.com |

Changes in ER Co-regulatory Protein Expression and Function

The transcriptional activity of ERα is modulated by a balance of co-activator and co-repressor proteins. Alterations in the expression and function of these co-regulatory proteins can significantly impact tamoxifen's efficacy. spandidos-publications.combioscientifica.com In a resistant state, the tamoxifen-ERα complex may preferentially recruit co-activators instead of co-repressors, leading to an agonistic (growth-promoting) effect. nih.govspandidos-publications.com

Several co-activators, such as AIB1 (also known as SRC-3), have been implicated in tamoxifen resistance. bioscientifica.combioscientifica.com High levels of AIB1 have been associated with a poorer outcome in patients treated with tamoxifen, particularly when co-expressed with high levels of HER2. nih.govbioscientifica.com The thinking is that growth factor signaling pathways can phosphorylate and activate both ER and co-activators like AIB1, enhancing the agonist activity of tamoxifen. bioscientifica.com Conversely, a reduction in the levels of co-repressor proteins, such as NCoR, can also contribute to tamoxifen resistance by diminishing the antagonist effects of the drug. spandidos-publications.comoup.com

| Co-regulatory Protein | Role in Tamoxifen Resistance | Supporting Evidence |

| AIB1 (SRC-3) | Overexpression enhances the agonist activity of tamoxifen, promoting resistance. | High levels are associated with shorter disease-free survival in patients on adjuvant tamoxifen, especially with high HER2 levels. spandidos-publications.combioscientifica.com |

| SRC-1 | May enhance the agonistic activity of tamoxifen. | Some in vitro studies show it enhances tamoxifen's agonist activity, but clinical data has been inconsistent. spandidos-publications.com |

| NCoR1 | Reduced levels or function can lead to tamoxifen resistance. | Low levels of this co-repressor predict a poor response to tamoxifen. nih.govspandidos-publications.com |

Agonist Activity Predominance

(E/Z)-Tamoxifen is classified as a selective estrogen receptor modulator (SERM) because it can act as either an antagonist (blocking estrogen's effects) or an agonist (mimicking estrogen's effects) depending on the tissue and the cellular context. nih.govbioscientifica.com In breast tissue, its primary action is intended to be antagonistic. However, in the development of tamoxifen resistance, a switch can occur where the agonist properties of tamoxifen begin to dominate, leading to tumor growth stimulation. bioscientifica.comaacrjournals.org

This shift towards agonist activity is often driven by the crosstalk between ERα and growth factor receptor signaling pathways. aacrjournals.orgsemanticscholar.org For example, activated kinases from these pathways can phosphorylate ERα and its co-activators, altering the conformation of the tamoxifen-ERα complex to favor a transcriptional activation state. researchgate.net In this scenario, tamoxifen, instead of inhibiting gene expression, paradoxically promotes the transcription of genes that drive cell proliferation. aacrjournals.org Remarkably, even in a resistant state where tamoxifen stimulates tumor growth, it can still retain some of its antagonist effects on other ER-regulated genes. aacrjournals.org

Activation of Alternative Signal Transduction Pathways

When the ER signaling pathway is blocked by tamoxifen, cancer cells can adapt by activating alternative signaling pathways to ensure their survival and proliferation. This is a critical mechanism of both de novo and acquired resistance. mdpi.comspandidos-publications.comd-nb.info

Receptor Tyrosine Kinase (RTK) Pathway Upregulation

A prominent mechanism of tamoxifen resistance involves the upregulation and activation of receptor tyrosine kinase (RTK) signaling pathways. mdpi.comnih.govamegroups.org RTKs, such as the epidermal growth factor receptor (EGFR), HER2 (ErbB2), and insulin-like growth factor 1 receptor (IGF-1R), are key regulators of cell growth, survival, and differentiation. mdpi.comnih.govoaepublish.com

Overexpression and/or hyperactivation of these RTKs can lead to tamoxifen resistance through several mechanisms:

Ligand-Independent ERα Activation: Activated RTKs can trigger downstream kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways. mdpi.comamegroups.org These kinases can then directly phosphorylate ERα, leading to its activation even in the absence of estrogen and the presence of tamoxifen. spandidos-publications.comamegroups.org

Bypassing ER Signaling: The activation of RTK pathways can provide a strong enough pro-survival and proliferative signal to make the cancer cells less dependent on the ER signaling pathway for growth. d-nb.info

Modulation of Co-regulators: RTK signaling can also phosphorylate and activate ER co-activators, further enhancing the agonist activity of tamoxifen. nih.govascopubs.org

Downregulation of ERα: In some cases, prolonged activation of growth factor signaling can lead to the downregulation of ERα expression, contributing to a more hormone-independent phenotype. nih.gov

The interplay between ER and RTK pathways is often bidirectional, creating a vicious cycle that promotes resistance. bioscientifica.comascopubs.org For example, tamoxifen itself has been shown to induce the expression of EGFR and HER2. aacrjournals.org

| Receptor Tyrosine Kinase (RTK) | Downstream Pathways Activated | Impact on Tamoxifen Resistance |

| EGFR | MAPK/ERK, PI3K/AKT | Promotes ligand-independent ERα activation and cell survival. nih.govspandidos-publications.com |

| HER2 (ErbB2) | MAPK/ERK, PI3K/AKT | Overexpression is strongly associated with tamoxifen resistance and can switch tamoxifen to an agonist. spandidos-publications.comascopubs.org |

| IGF-1R | PI3K/AKT, MAPK | Activation leads to hormone-independent growth and resistance to tamoxifen. spandidos-publications.commdpi.com |

| FGFR | PI3K/AKT, MAPK | Upregulation contributes to endocrine resistance. mdpi.comoaepublish.com |

| RET | MAPK/ERK, PI3K/AKT | Overexpression is associated with a lack of response to tamoxifen. oaepublish.com |

HER2 Overexpression and Crosstalk

Overexpression of Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2) is a well-established mechanism of both de novo and acquired tamoxifen resistance. bioscientifica.com Clinical data indicate that tamoxifen-resistant breast cancers often exhibit increased expression of HER2. waocp.com This overexpression leads to the activation of the Ras/MAPK signaling pathway. aacrjournals.org The resulting enhanced signaling can lead to the phosphorylation of ERα, causing ligand-independent activation and thereby diminishing the inhibitory effects of tamoxifen. aacrjournals.orgaacrjournals.org In fact, studies have shown that interrupting HER2 and MAPK signaling can enhance the inhibitory effect of tamoxifen on both ER-mediated transcription and cell proliferation in vitro and in vivo. aacrjournals.org

The interaction between ERα and HER2 signaling pathways is a critical factor in the development of tamoxifen resistance. mdpi.com Overexpression of HER2 in MCF-7 breast cancer cells, for instance, results in both activation of MAPK and resistance to antiestrogens. aacrjournals.org This suggests that HER2 hyperactivity can subvert the antiestrogen (B12405530) response through multiple potential mechanisms, including the downregulation of ER protein in some cases. aacrjournals.org

EGFR Signaling Enhancement

Enhanced Epidermal Growth Factor Receptor (EGFR) signaling is another significant contributor to tamoxifen resistance. aacrjournals.org Increased expression of EGFR and its ligands is observed in acquired tamoxifen-resistant cells. spandidos-publications.com This leads to the activation of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which can drive cell proliferation independently of ERα. aacrjournals.orgnih.gov

Research using an in vivo model of ER-positive breast cancer demonstrated that acquired resistance to tamoxifen is associated with elevated levels of EGFR and activation of its downstream kinase signaling. aacrjournals.org Interestingly, this occurs even while tamoxifen continues to suppress classic ER-mediated gene expression, suggesting that nongenomic ER-mediated activation of EGFR may be a primary mechanism of acquired resistance. aacrjournals.org Furthermore, the G-protein coupled estrogen receptor (GPER) can contribute to tamoxifen resistance by initiating crosstalk with the EGFR signaling pathway. mcijournal.com This involves the transactivation of EGFR, leading to the activation of the MAPK/ERK signaling cascade. mdpi.commcijournal.com

| Pathway Component | Role in Tamoxifen Resistance | Supporting Findings |

| EGFR | Overexpression and enhanced signaling drive ERα-independent proliferation. | Increased EGFR levels are found in tamoxifen-resistant tumors. aacrjournals.orgspandidos-publications.com |

| HER2 | Overexpression leads to MAPK activation and ligand-independent ERα phosphorylation. | Present in a significant number of tamoxifen-resistant cancers. waocp.comaacrjournals.org |

| GPER | Initiates crosstalk with the EGFR pathway, promoting resistance. | Mediates tamoxifen resistance through EGFR transactivation. mcijournal.com |

FGFR and IGF1R Pathway Contributions

The Fibroblast Growth Factor Receptor (FGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R) pathways also play crucial roles in tamoxifen resistance.

FGFR Signaling: Aberrant FGFR signaling can promote tumor growth and contribute to endocrine therapy resistance. nih.gov Specifically, FGFR1 amplification and overexpression are associated with resistance to tamoxifen. nih.gov In ER+ breast cancer cells, activation of the FGFR1/3-STAT3 signaling pathway can lead to resistance. mdpi.com Furthermore, FGF7/FGFR2-driven signaling can counteract the effects of tamoxifen by inducing ERα phosphorylation, ubiquitination, and subsequent proteasomal degradation. nih.govresearchgate.net This process is mediated by the activation of the PI3K/AKT pathway targeting ER-Ser167. nih.gov An inverse correlation between the expression of FGFR2 and ER has been observed in tissue samples, supporting the in vitro data. mdpi.comnih.gov

IGF1R Signaling: The role of the IGF1R pathway in tamoxifen resistance is complex, with some conflicting reports. iiarjournals.org However, there is evidence that activation of this pathway can contribute to resistance. aacrjournals.orgbioscientifica.com Phosphorylated IGF-1R can activate both the PI3K and MAPK pathways. aacrjournals.org Some preclinical studies have associated IGF-1R overexpression with tamoxifen resistance. aacrjournals.org One proposed model suggests that ER outside the nucleus can associate with IGF-1R in the cell membrane, leading to the activation of EGFR and downstream signaling. aacrjournals.org However, other studies have shown that tamoxifen-resistant cells may lack IGF1R expression, making them unresponsive to IGF1R-targeted therapies. nih.gov In some cases of tamoxifen-resistant recurrent tumors, IGF1R expression was found to be significantly reduced. bioscientifica.com

| Receptor | Contribution to Tamoxifen Resistance | Downstream Effects |

| FGFR1/2/3 | Overexpression and activation promote resistance. nih.govmdpi.com | Induces ERα degradation via PI3K/AKT pathway. nih.govresearchgate.net |

| IGF1R | Activation can lead to resistance, but its role can be context-dependent. aacrjournals.orgaacrjournals.org | Activates PI3K and MAPK pathways. aacrjournals.org |

PI3K/AKT/mTOR Pathway Hyperactivation

Hyperactivation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central mechanism of both de novo and acquired resistance to tamoxifen. yuntsg.commdpi.com This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is implicated in tumorigenesis and endocrine resistance. yuntsg.comfrontiersin.org

Activation of the PI3K/AKT/mTOR pathway can occur through various mechanisms, including mutations in the PIK3CA gene, which are found in a significant percentage of ER+ breast cancers. yuntsg.comfrontiersin.org This hyperactivation allows cancer cells to survive and proliferate despite estrogen deprivation. yuntsg.com Preclinical studies have demonstrated that long-term estrogen deprivation leads to increased phosphorylation of mTOR and AKT, and inhibiting these molecules can induce apoptosis in hormone-independent cells. yuntsg.com

The PI3K/AKT/mTOR pathway can also be activated downstream of growth factor receptors like EGFR and IGF-1R, further contributing to tamoxifen resistance. aacrjournals.orgaacrjournals.org For instance, constitutive activation of Akt has been shown to confer resistance to tamoxifen by causing estrogen-independent activation of ER. nih.gov Therefore, the PI3K/AKT/mTOR pathway represents a key node in the network of resistance mechanisms, integrating signals from various upstream pathways to promote cell survival and proliferation in the presence of tamoxifen. nih.gov

NF-κB Signaling Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, has emerged as a key player in tamoxifen resistance. psu.edubioscientifica.com Elevated NF-κB activity is observed in breast cancer cell lines under tamoxifen selection and in tumors from patients treated with tamoxifen. nih.govnih.gov This increased NF-κB signaling appears to be an early adaptive event that allows a subpopulation of tumor cells to tolerate and survive tamoxifen treatment. nih.gov

The survival of these tamoxifen-tolerant cells requires NF-κB activity, and this pathway is essential for tumor recurrence after tamoxifen withdrawal. nih.govnih.gov Mechanistically, NF-κB activation can lead to the upregulation of pro-survival genes like Bcl-2 and cyclin D1. spandidos-publications.com There is also evidence of crosstalk between NF-κB and ER signaling, where NF-κB can influence ER expression and activity. nih.gov For example, overexpression of Ribonucleotide Reductase M2 (RRM2) in breast cancer cells leads to increased NF-κB activation, which in turn contributes to the downregulation of ERα66 and the upregulation of the ERα36 variant, a phenotype associated with tamoxifen resistance. aacrjournals.org Furthermore, the protein TRIM47 has been shown to enhance NF-κB signaling, leading to tamoxifen resistance and increased cell proliferation. pnas.org

MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade implicated in tamoxifen resistance. nih.govresearchgate.net Activation of the MAPK/ERK pathway can be triggered by various growth factor receptors, including EGFR, HER2, and FGFR. aacrjournals.orgaacrjournals.orgnih.gov

Once activated, MAPK/ERK can phosphorylate ERα, leading to its ligand-independent activation and subsequent transcription of target genes that promote cell proliferation. aacrjournals.orgresearchgate.net This phosphorylation of ERα by activated MAPK is a key mechanism of tamoxifen resistance. aacrjournals.org Studies have shown that inhibiting the MAPK pathway can restore tamoxifen sensitivity in resistant cells. aacrjournals.orgmdpi.com For example, the MAPK/ERK kinase inhibitor PD98059 can block tamoxifen-resistant growth. aacrjournals.org

Furthermore, the downregulation of MAPK pathway inhibitors, such as SPRED2, can lead to hyperactivation of ERK1/ERK2, enhanced ERα transcriptional activity, and consequently, tamoxifen resistance. mdpi.com This highlights the importance of the delicate balance of signaling within the MAPK/ERK pathway in determining the response to tamoxifen.

| Pathway | Key Molecules | Mechanism of Resistance |

| PI3K/AKT/mTOR | PIK3CA, AKT, mTOR | Hyperactivation promotes cell survival and proliferation independent of estrogen. yuntsg.comfrontiersin.org |

| NF-κB | p50, p65, IKK | Promotes survival of tamoxifen-tolerant cells and tumor recurrence. nih.govnih.gov |

| MAPK/ERK | MEK, ERK1/2 | Phosphorylates and activates ERα in a ligand-independent manner. aacrjournals.orgresearchgate.net |

Cellular Adaptive Responses

In addition to the activation of specific signaling pathways, cancer cells can develop resistance to tamoxifen through broader cellular adaptive responses. These responses allow cells to survive the stress induced by the drug and eventually resume proliferation.

One such critical adaptive response is the unfolded protein response (UPR). mdpi.com The UPR is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. mdpi.com In the context of tamoxifen resistance, the UPR can promote cell survival. mdpi.comaacrjournals.org

Protective Autophagy

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. While it can prevent neoplastic transformation in healthy cells, in established cancers, it can become a survival mechanism, promoting tumor cell longevity and drug resistance. mdpi.comnih.gov

This compound treatment can induce autophagy in breast cancer cells. mdpi.comnih.govresearchgate.net This autophagic response is considered "protective" because it helps cancer cells withstand the stress induced by the drug. Tamoxifen can damage lysosomes, the cell's recycling centers. nih.gov In response, cells activate autophagy to clear these damaged organelles, a process termed lysophagy, thereby mitigating cellular damage and promoting survival. nih.gov

Research has shown that Tamoxifen-resistant breast cancer cells exhibit a higher basal level of autophagy compared to their sensitive counterparts. nih.govresearchgate.netnih.gov This enhanced autophagic flux allows them to more effectively counteract the cytotoxic effects of the drug. mdpi.comnih.gov The silencing of key autophagy-related genes, such as ATG5, ATG7, and Beclin-1, has been shown to restore sensitivity to Tamoxifen in resistant cells. researchgate.net

One of the ways Tamoxifen induces this protective response is by triggering the release of calcium from lysosomes. This calcium release activates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes. mdpi.com In Tamoxifen-resistant cells, TFEB is often overexpressed and predominantly located in the nucleus, leading to a sustained pro-survival autophagic state. mdpi.com